1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazole ring substituted with benzyl and thienyl groups .
Scientific Research Applications
Antimicrobial Activity
1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Hamed et al. (2020) synthesized Schiff bases of chitosan using derivatives of this compound and evaluated their antimicrobial activity against various bacteria and fungi, showing that antimicrobial efficacy is dependent on the type of the Schiff base moiety (Hamed et al., 2020).
Synthesis and Chemical Properties
The compound has been used as a precursor in the synthesis of various novel heterocycles. For instance, Baashen et al. (2017) used a similar compound for synthesizing new heterocycles with potential applications in different fields (Baashen et al., 2017). Additionally, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a similar compound, to investigate their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Antioxidant and Anti-Inflammatory Activity
Sudha et al. (2021) explored the antioxidant and anti-inflammatory activities of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to this compound. They found that some of these compounds showed significant activity in these areas (Sudha et al., 2021).
Antitumor and Antibacterial Activities
El-Zahar et al. (2011) synthesized derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a similar compound) and evaluated their antitumor and antibacterial activities, finding that some derivatives exhibited significant efficacy (El-Zahar et al., 2011).
Analgesic Activity
Kenchappa et al. (2020) synthesized derivatives of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, structurally similar to the target compound, and evaluated their analgesic and anti-inflammatory activities, showing that some derivatives were effective (Kenchappa et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body. More research is needed to outline these properties .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .
Preparation Methods
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYAOHVKGPROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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